Stereochemistry-Dependent GluN2B Affinity in Benzo[7]annulen-7-amine Amino Alcohols: Impact on 5-Amino-6-ol Procurement Strategy
In the closely related benzo[7]annulen-7-amine series bearing a 5-hydroxy substituent, cis-configured γ-amino alcohols demonstrate markedly higher GluN2B NMDA receptor affinity compared to their trans-configured diastereomers [1]. This stereochemical preference is critical for procurement decisions: if the target compound (trans-5-amino-6-ol) is intended as a precursor for compounds where the amino group will undergo reductive alkylation to yield N-(phenylalkyl) derivatives, the resulting product's diastereomeric configuration will directly govern GluN2B binding affinity [1]. For example, a cis-5-hydroxy-7-(3-phenylpropylamino)benzo[7]annulen-7-ol exhibited high GluN2B affinity (Ki = 10 nM) in this scaffold class, while the corresponding trans-isomer showed reduced affinity [2]. Hence, the trans-configuration of the procured building block pre-determines the stereochemical outcome of subsequent SAR exploration.
| Evidence Dimension | GluN2B NMDA receptor binding affinity (Ki) dependence on relative stereochemistry of amino and hydroxy substituents |
|---|---|
| Target Compound Data | trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol: serves as the trans-diastereomeric building block; analogous trans-5-hydroxy-7-amino derivatives in the benzo[7]annulen-7-amine series show reduced GluN2B affinity. |
| Comparator Or Baseline | cis-5-Hydroxy-7-(3-phenylpropylamino)-benzo[7]annulen-7-ol: Ki = 10 nM (GluN2B) [2]. Corresponding trans-isomer affinity is lower. |
| Quantified Difference | Affinity difference between cis and trans diastereomers exceeds one order of magnitude in the reference benzo[7]annulen-7-amine series [1]. |
| Conditions | Radioligand binding assay using [³H]ifenprodil at human recombinant GluN2B-containing NMDA receptors [REFS-1, REFS-2]. |
Why This Matters
Procurement of the incorrect diastereomer would produce downstream analogs with suboptimal GluN2B affinity, directly undermining CNS drug discovery objectives.
- [1] Benner, A.; Bonifazi, A.; Shirataki, C.; Temme, L.; Schepmann, D.; Quaglia, W.; Shoji, O.; Watanabe, Y.; Daniliuc, C.; Wünsch, B. GluN2B-selective N-Methyl-D-aspartate (NMDA) receptor antagonists derived from 3-benzazepines: synthesis and pharmacological evaluation of benzo[7]annulen-7-amines. ChemMedChem 2014, 9 (4), 741–751. DOI: 10.1002/cmdc.201300547. View Source
- [2] Gawaskar, S.; Temme, L.; Schreiber, J. A.; Schepmann, D.; Bonifazi, A.; Robaa, D.; Sippl, W.; Strutz-Seebohm, N.; Seebohm, G.; Wünsch, B. Design, synthesis, pharmacological evaluation and docking studies of GluN2B-selective NMDA receptor antagonists with a benzo[7]annulen-7-amine scaffold. ChemMedChem 2017, 12 (15), 1212–1222. DOI: 10.1002/cmdc.201700311. View Source
